molecular formula C24H23N5O3 B2545506 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate CAS No. 877836-18-5

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate

Cat. No.: B2545506
CAS No.: 877836-18-5
M. Wt: 429.48
InChI Key: DUBGPXDNUMVVGM-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Synthesis Analysis

1,2,4-Triazole-containing scaffolds can be synthesized using various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles have a unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They can form several low energy conformers .


Chemical Reactions Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . These reactions can take place under mild conditions for the synthesis of various types of aryl-3-amino-1,2,4-triazoles with excellent efficiencies .


Physical And Chemical Properties Analysis

The IR absorption spectra of some 1,2,4-triazole derivatives show two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum of some compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Mechanism of Action

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c25-17-24(14-8-3-9-15-24)27-20(30)16-32-23(31)21-26-22(18-10-4-1-5-11-18)29(28-21)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBGPXDNUMVVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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